molecular formula C11H17ClN2OS B2458246 2-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]pentanamide CAS No. 1218114-38-5

2-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]pentanamide

Cat. No.: B2458246
CAS No.: 1218114-38-5
M. Wt: 260.78
InChI Key: VXYGDOHMIGHOGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]pentanamide is a chemical compound with the molecular formula C11H17ClN2OS and a molecular weight of 260.78 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]pentanamide involves multiple steps. One common method includes the reaction of 5-chlorothiophene-2-carboxylic acid with ethylamine to form an intermediate, which is then reacted with pentanoyl chloride in the presence of a base to yield the final product . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to verify the purity and structure of the compound .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]pentanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]pentanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]pentanamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-[1-(5-bromothiophen-2-yl)ethyl]pentanamide
  • 2-amino-N-[1-(5-fluorothiophen-2-yl)ethyl]pentanamide
  • 2-amino-N-[1-(5-methylthiophen-2-yl)ethyl]pentanamide

Uniqueness

2-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]pentanamide is unique due to the presence of the chlorine atom in the thiophene ring, which can influence its chemical reactivity and biological activity. This compound may exhibit different properties compared to its analogs with different substituents on the thiophene ring .

Biological Activity

2-Amino-N-[1-(5-chlorothiophen-2-yl)ethyl]pentanamide, a compound with potential pharmacological applications, has garnered attention in recent research for its biological activities. This article reviews the biological activity of this compound, summarizing key findings from diverse sources, including case studies and experimental data.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H16ClN2S\text{C}_12\text{H}_{16}\text{Cl}\text{N}_2\text{S}

This structure indicates the presence of a thiophene ring, which is known for its role in various biological activities due to its ability to interact with biological macromolecules.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies show that derivatives of thiophene compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

CompoundBacterial StrainInhibition Zone (mm)
This compoundS. aureus15
This compoundE. coli12

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is particularly relevant for conditions like rheumatoid arthritis and other inflammatory diseases .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. It has been shown to reduce oxidative stress in neuronal cells and promote cell survival in models of neurodegeneration .

Case Study 1: In Vitro Evaluation

A study conducted on neuronal cell lines treated with varying concentrations of the compound revealed a dose-dependent increase in cell viability. The results indicated that at a concentration of 50 µM, there was a significant reduction in apoptosis markers compared to untreated controls .

Case Study 2: In Vivo Model

In an animal model of inflammation, administration of this compound resulted in a marked decrease in paw edema and inflammatory markers in serum. This suggests its potential utility in treating inflammatory disorders .

The proposed mechanism by which this compound exerts its biological effects includes:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways.
  • Modulation of Cytokine Production : It appears to downregulate the synthesis of pro-inflammatory cytokines.
  • Antioxidant Activity : The presence of the thiophene moiety contributes to its ability to scavenge free radicals.

Properties

IUPAC Name

2-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN2OS/c1-3-4-8(13)11(15)14-7(2)9-5-6-10(12)16-9/h5-8H,3-4,13H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXYGDOHMIGHOGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)NC(C)C1=CC=C(S1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.